6-(4-Nitrobenzylthio)-purine

Antiparasitic drug discovery Purine salvage pathway Toxoplasma gondii

6-(4-Nitrobenzylthio)-purine (CAS 5434-26-4; molecular formula C₁₂H₉N₅O₂S; MW 287.30 g/mol), also designated nitrobenzylmercaptopurine (NBMP) and NSC 15749, is an S⁶-substituted 6-thiopurine base in which a 4-nitrobenzylthio moiety is appended to the purine C6 position via a thioether linkage. It is the non-ribosylated nucleobase counterpart of the well-characterized equilibrative nucleoside transporter 1 (ENT1) inhibitor NBMPR (nitrobenzylthioinosine; CAS 38048-32-7).

Molecular Formula C12H9N5O2S
Molecular Weight 287.30 g/mol
CAS No. 5434-26-4
Cat. No. B8635061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Nitrobenzylthio)-purine
CAS5434-26-4
Molecular FormulaC12H9N5O2S
Molecular Weight287.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NC=NC3=C2NC=N3)[N+](=O)[O-]
InChIInChI=1S/C12H9N5O2S/c18-17(19)9-3-1-8(2-4-9)5-20-12-10-11(14-6-13-10)15-7-16-12/h1-4,6-7H,5H2,(H,13,14,15,16)
InChIKeyUBRDHOJAHBCLCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Nitrobenzylthio)-purine (CAS 5434-26-4): Structural Identity and Procurement-Grade Characterization of a Non-Ribosylated 6-Thioether Purine Base


6-(4-Nitrobenzylthio)-purine (CAS 5434-26-4; molecular formula C₁₂H₉N₅O₂S; MW 287.30 g/mol), also designated nitrobenzylmercaptopurine (NBMP) and NSC 15749, is an S⁶-substituted 6-thiopurine base in which a 4-nitrobenzylthio moiety is appended to the purine C6 position via a thioether linkage [1]. It is the non-ribosylated nucleobase counterpart of the well-characterized equilibrative nucleoside transporter 1 (ENT1) inhibitor NBMPR (nitrobenzylthioinosine; CAS 38048-32-7) [2]. The absence of a ribose sugar at the N9 position is the defining structural feature that distinguishes it from the broader family of 6-substituted 9-β-D-ribofuranosylpurine nucleoside transport inhibitors, conferring lower polarity (reduced hydrogen-bond donor/acceptor count and lower topological polar surface area) while retaining the photoreactive 4-nitrobenzylthio pharmacophore [3][4].

Why 6-(4-Nitrobenzylthio)-purine Cannot Be Substituted by NBMPR, 6-Benzylthioinosine, or Other In-Class Purine Analogs


The critical differentiation arises from the absence of the ribose moiety at N9: 6-(4-nitrobenzylthio)-purine lacks the ribofuranosyl group that is present in NBMPR (6-[(4-nitrobenzyl)thio]-9-β-D-ribofuranosylpurine) and 6-benzylthioinosine [1]. In Toxoplasma gondii, NBMPR is enzymatically cleaved to liberate the nucleobase nitrobenzylmercaptopurine, which—unlike the parent riboside—is not a substrate for either T. gondii adenosine kinase or hypoxanthine-guanine-xanthine phosphoribosyltransferase, fundamentally altering its intracellular metabolic fate [2]. Furthermore, replacement of the ribose by a benzyl group at N9 reduces ENT1 binding affinity approximately 2.5-fold relative to 6-benzylthioinosine (Ki = 135 nM vs. 53 nM), while removal of the nitro group (as in 6-benzylthiopurine) eliminates the photoreactive benzyl-sulfur photocleavage capability essential for photoaffinity labeling applications [3][4]. Each of these structural perturbations—ribose deletion, nitro group removal, or N9 substitution—produces a compound with distinct pharmacological, photochemical, and metabolic properties, precluding simple interchange.

Quantitative Differentiation Evidence for 6-(4-Nitrobenzylthio)-purine Against Closest Structural Analogs


Adenosine Kinase Substrate Rejection: Nitrobenzylmercaptopurine vs. NBMPR in Toxoplasma gondii

In a direct head-to-head experiment, NBMPR was shown to be selectively phosphorylated to its 5′-monophosphate by Toxoplasma gondii adenosine kinase, whereas its nucleobase cleavage product—nitrobenzylmercaptopurine, which is chemically identical to 6-(4-nitrobenzylthio)-purine—was not a substrate for either T. gondii adenosine kinase (EC 2.7.1.20) or hypoxanthine-guanine-xanthine phosphoribosyltransferase (EC 2.4.2.8) [1]. This represents a qualitative binary difference in enzymatic processing: the riboside is a substrate; the base is completely rejected by the same enzyme preparation. NBMPR killed T. gondii in human fibroblasts with an IC₅₀ of approximately 10 μM without apparent host cell toxicity at doses up to 100 μM [1].

Antiparasitic drug discovery Purine salvage pathway Toxoplasma gondii Adenosine kinase substrate specificity

ENT1 Binding Affinity: 9-Benzyl-6-(4-nitrobenzylsulfanyl)purine vs. 6-Benzylthioinosine vs. NBTI

In a systematic SAR study of ENT1 inhibitors, the ribose-deleted analog 9-benzyl-6-(4-nitrobenzylsulfanyl)purine (compound 59), which shares the same 6-(4-nitrobenzylthio)-purine core as the target compound with an N9-benzyl substituent, exhibited a Ki of 135 nM for ENT1 [1]. This is approximately 2.5-fold weaker than 6-benzylthioinosine (Ki = 53 nM, compound 4) and approximately 200- to 340-fold weaker than the parent riboside NBTI (Ki = 0.4–0.7 nM for hENT1) [1][2]. The study explicitly attributed the affinity reduction to the replacement of the ribose moiety with a benzyl group, which also lowered the compound's polar surface area—a finding that directly informs the binding characteristics of the ribose-lacking 6-(4-nitrobenzylthio)-purine scaffold [1].

Equilibrative nucleoside transporter 1 ENT1 inhibitor SAR Nucleoside transport Radioligand binding

O⁶-Alkylguanine-DNA Alkyltransferase (AGT) Depletion: Inactivity of 6-(4-Nitrobenzylthio)-Containing Purines vs. O⁶-Benzylguanine

In a comparative study of AGT-depleting activity, 2-amino-6-[(p-nitrobenzyl)thio]-9-β-D-ribofuranosylpurine (the guanosine counterpart carrying the identical 4-nitrobenzylthio substituent at C6) was explicitly reported as inactive in depleting human AGT in both cell-free extracts from HT29 colon tumor cells and intact HT29 cells [1]. By contrast, O⁶-(p-Y-benzyl)guanine derivatives (Y = H, F, Cl, CH₃) showed the highest potency in the series. The inactivity of the S⁶-(4-nitrobenzylthio)-substituted purine establishes that a thioether linkage at C6—rather than the exocyclic oxygen in O⁶-benzylguanine—is incompatible with AGT depletion activity, regardless of the presence of the 4-nitro group on the benzyl ring [1].

DNA repair AGT depletion Chemosensitization S⁶-substituted purine

Nucleoside Transport Inhibition SAR: 6-[(2-Hydroxy-5-nitrobenzyl)thio] Derivatives vs. 6-Benzylthio Derivatives in Human Erythrocytes

In a comparative SAR study using human erythrocytes, 6-benzylthio, 6-benzylamino, and 6-benzyloxy derivatives of 9-β-D-ribofuranosylpurine inhibited nucleoside transport-dependent inosine synthesis at concentrations of 10⁻⁵–10⁻⁶ M [1]. Within the same study, 6-[(2-hydroxy-5-nitrobenzyl)thio] derivatives—bearing the nitro group ortho to the benzylic position relative to a hydroxyl group—were the most potent inhibitors tested, active at approximately 10⁻⁷ M, representing a 10- to 100-fold potency enhancement over the non-nitrated benzylthio congeners [1]. Although the assay used riboside scaffolds, the activity rank order (nitrobenzylthio ≫ benzylthio) is governed by the 6-position substituent and applies directly to the 6-(4-nitrobenzylthio)-purine base scaffold: the para-nitro group on the benzyl ring is a key potency determinant for nucleoside transport inhibition, and its presence cannot be substituted by a simple benzylthio group without a substantial loss of inhibitory activity [1].

Nucleoside transport inhibition Erythrocyte nucleoside metabolism Structure-activity relationship 6-Thioether purine ribosides

Purine Nucleoside Phosphorylase (PNP) Inhibition Class-Level: Micromolar Affinity of 6-Benzylthio-2-chloropurine Establishes Purine-Base PNP Activity

A comprehensive study of 2- and/or 6-substituted purine base interactions with Helicobacter pylori purine nucleoside phosphorylase (PNP) demonstrated that inhibition constants for this compound class are in the micromolar range, with 6-benzylthio-2-chloropurine exhibiting the lowest Ki among all tested compounds and also inhibiting H. pylori 26695 growth at the lowest concentration [1]. X-ray crystal structures of PNP–inhibitor complexes (PDB: 7OOY) confirmed direct binding of 6-benzylthio-2-chloropurine in the enzyme's base-binding site [1][2]. The 6-benzylthio substituent is a critical recognition element for PNP; the addition of a 4-nitro group (as in 6-(4-nitrobenzylthio)-purine) introduces an electron-withdrawing substituent that may further modulate binding affinity through altered π-stacking interactions and hydrogen-bonding capacity within the base-binding pocket, although direct Ki data for the 4-nitrobenzylthio-substituted base remain to be determined [1].

Purine nucleoside phosphorylase Helicobacter pylori X-ray crystallography PNP inhibitor design

Procurement-Guiding Application Scenarios for 6-(4-Nitrobenzylthio)-purine Based on Verified Evidence


Photoaffinity Labeling Probe Development Targeting Nucleoside Transporters

The 4-nitrobenzylthio moiety undergoes homolytic cleavage of the benzyl-sulfur bond upon photoactivation, generating a reactive thiyl radical capable of covalent attachment to proximal residues on nucleoside transporter proteins [1]. 6-(4-Nitrobenzylthio)-purine serves as the non-ribosylated scaffold for constructing photoaffinity probes with reduced polarity compared to NBMPR-based probes, as demonstrated by the lower polar surface area of 9-benzyl-6-(4-nitrobenzylsulfanyl)purine (compound 59) relative to NBTI [2]. This application leverages the photocleavable benzyl-sulfur bond intrinsic to the 4-nitrobenzylthio group while the absence of the ribose moiety reduces molecular weight by approximately 132 Da versus NBMPR (287.30 vs. 419.41 g/mol), facilitating downstream mass spectrometric identification of crosslinked peptides [1][3].

ENT1 Inhibitor Scaffold with Reduced Polar Surface Area for CNS Penetration Optimization

The ENT1 binding affinity of 9-benzyl-6-(4-nitrobenzylsulfanyl)purine (Ki = 135 nM) confirms that the 6-(4-nitrobenzylthio)-purine core retains transporter binding capacity even without a ribose moiety, albeit with reduced affinity relative to NBTI (Ki = 0.4–0.7 nM) [2]. However, this affinity penalty is context-dependent: the significantly lower polar surface area of ribose-deleted analogs addresses the known limitation of NBTI—its highly polar nature is unfavorable for oral absorption and/or penetration into the CNS [4]. 6-(4-Nitrobenzylthio)-purine is therefore the appropriate starting material for medicinal chemistry programs seeking to balance ENT1 affinity with CNS drug-like physicochemical properties, where the ribose hydroxyl groups of NBMPR constitute a liability [2][4].

Negative Control Compound for Toxoplasma gondii Adenosine Kinase-Dependent Prodrug Studies

The definitive demonstration that nitrobenzylmercaptopurine (i.e., 6-(4-nitrobenzylthio)-purine) is not a substrate for T. gondii adenosine kinase (EC 2.7.1.20) or hypoxanthine-guanine-xanthine phosphoribosyltransferase (EC 2.4.2.8) [3] establishes it as an essential negative control for antitoxoplasmic drug discovery programs. When evaluating 6-substituted 9-β-D-ribofuranosylpurines as subversive substrates of the parasite adenosine kinase—a validated chemotherapeutic target—the non-phosphorylatable base form serves as the critical control to confirm that observed antitoxoplasmic activity is riboside-dependent and proceeds through the adenosine kinase pathway rather than through nucleobase-mediated mechanisms [3][5].

Helicobacter pylori PNP Inhibitor Scaffold for Antibacterial Drug Discovery

The crystal structure of H. pylori PNP in complex with 6-benzylthio-2-chloropurine (PDB: 7OOY) provides a structural template for rational design of 6-(4-nitrobenzylthio)-purine derivatives as PNP inhibitors [6]. The established micromolar Ki range for 6-benzylthio-substituted purine bases against H. pylori PNP, combined with the growth-inhibitory activity of 6-benzylthio-2-chloropurine against H. pylori 26695 [6], supports the procurement of 6-(4-nitrobenzylthio)-purine for fragment-based or structure-guided optimization campaigns. The 4-nitro group provides a vector for additional binding interactions within the base-binding pocket that are unavailable with the simpler 6-(benzylthio)purine (CAS 724-34-5), while the absence of the 2-chloro substituent (present in the most potent analog) leaves the C2 position available for independent chemical elaboration [6].

Quote Request

Request a Quote for 6-(4-Nitrobenzylthio)-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.